BenchChemオンラインストアへようこそ!

Boc-L-cyclobutylglycine

Peptide conformational analysis Cα,α-dialkylated glycines X-ray crystallography

Boc-L-cyclobutylglycine (155905-77-4) is an N-Boc-protected α-amino acid featuring a cyclobutyl side chain that imposes conformational constraints for peptidomimetic design. The expanded τ(N-Cα-C') bond angle (111.5°) induces β-turn/helical backbone pre-organization (X-ray validated). Available as single (S)-enantiomer, ≥97% purity, for orthogonal Boc-strategy SPPS, EAAT2/3-selective ligands (20-30-fold subtype selectivity), and antiviral protease inhibitor scaffolds (validated EC₅₀ ~1 μM against SARS-CoV-2 Mᵖʳᵒ). Unlike glycine or cyclopropyl/cyclopentyl analogs, the cyclobutyl ring delivers unique steric and electronic properties for target binding affinity and metabolic stability. Direct incorporation—no chiral resolution needed.

Molecular Formula C11H19NO4
Molecular Weight 229.27 g/mol
CAS No. 155905-77-4
Cat. No. B586754
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-L-cyclobutylglycine
CAS155905-77-4
Molecular FormulaC11H19NO4
Molecular Weight229.27 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(C1CCC1)C(=O)O
InChIInChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12-8(9(13)14)7-5-4-6-7/h7-8H,4-6H2,1-3H3,(H,12,15)(H,13,14)/t8-/m0/s1
InChIKeyOHDFGIXTRBDGRB-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-L-cyclobutylglycine (155905-77-4): Non-Proteinogenic Amino Acid for Conformationally Constrained Peptidomimetic Synthesis


Boc-L-cyclobutylglycine (CAS 155905-77-4) is an N-Boc-protected, non-proteinogenic α-amino acid featuring a cyclobutyl side chain substituted at the α-carbon of glycine [1]. As a member of the Cα,α-disubstituted glycine family, it incorporates a small-ring alicyclic constraint that imposes significant conformational restrictions when embedded into peptide backbones [2]. The compound is commercially utilized as a protected amino acid building block in solid-phase and solution-phase peptide synthesis for medicinal chemistry applications, including the construction of conformationally constrained peptidomimetics, enzyme inhibitors, and bioactive probes [1].

Why Boc-L-cyclobutylglycine Cannot Be Interchanged with Boc-Glycine, Boc-L-proline, or Smaller/Larger Cycloalkylglycine Analogs in Peptide Design


In-class compounds such as Boc-glycine (linear, achiral, unconstrained), Boc-L-proline (cyclic secondary amine with distinct φ/ψ space), and Boc-L-cyclopropylglycine (three-membered ring) differ fundamentally in their capacity to pre-organize peptide backbone conformation, modulate enzymatic recognition, and confer metabolic stability [1][2]. The cyclobutyl ring in Boc-L-cyclobutylglycine introduces a stereoelectronic profile and steric bulk that are quantitatively distinct from both smaller (cyclopropyl) and larger (cyclopentyl) cycloalkyl analogs—affecting the τ(N-Cα-C') bond angle, local backbone torsion preferences, and resultant biological activity of the derived peptides [1][2]. Generic substitution among these building blocks without experimental validation risks loss of target binding affinity, altered subtype selectivity, or compromised in vivo pharmacokinetic performance, as demonstrated in comparative pharmacological studies of cyclobutylglycine-containing stereoisomers [3].

Quantitative Differentiation Evidence: Boc-L-cyclobutylglycine vs. Structural Analogs in Conformation and Pharmacology


Expanded τ(N-Cα-C') Bond Angle in Cyclobutylglycine-Containing Peptides Relative to Unconstrained Cα-Tetrasubstituted Glycines

The 1-aminocyclobutane-1-carboxylic acid (Ac4c) residue, which is the core structural motif of L-cyclobutylglycine, exhibits a τ(N-Cα-C') bond angle of 111.5° in the crystal state, significantly expanded from the regular tetrahedral value of 109.5° observed for unconstrained amino acids [1]. This bond angle expansion is a characteristic feature distinguishing the four-membered cyclobutyl ring from both smaller (cyclopropyl) and larger (cyclopentyl/cyclohexyl) cycloalkylglycine analogs, which display different τ angle values due to ring-size-dependent angular strain [1].

Peptide conformational analysis Cα,α-dialkylated glycines X-ray crystallography

β-Turn and Helix Induction Propensity of Cyclobutylglycine (Ac4c) vs. α-Aminoisobutyric Acid (Aib) in Model Peptides

In a systematic conformational study of monodispersed homo-oligopeptides up to the dodecamer level, the Ac4c residue (cyclobutylglycine core) demonstrated unambiguous β-turn and 3₁₀-/α-helix-forming propensity in both solution (FT-IR absorption, ¹H-NMR) and solid state (X-ray diffraction) [1]. When compared with α-aminoisobutyric acid (Aib), the prototype Cα,α-dialkylated glycine, Ac4c exhibits a distinct conformational bias profile attributable to the geometric constraints of the four-membered cyclobutyl ring [1].

Peptide secondary structure β-turn induction Foldamer design

Subtype-Selective Pharmacological Profile of Cyclobutylglycine Stereoisomers at Human EAAT1-3 Transporters: 20-30 Fold EAAT2/3 Preference for L-CBG-IV

In a direct pharmacological evaluation of all four stereoisomers of L-2-(2-carboxycyclobutyl)glycine (CBG) at human excitatory amino acid transporters EAAT1, EAAT2, and EAAT3, the cis-stereoisomer L-CBG-IV exhibited a moderately potent inhibitory profile with 20-30-fold preference for EAAT2 and EAAT3 over EAAT1 [1]. This contrasts sharply with the trans-stereoisomer L-CBG-II, which displayed EAAT1 substrate activity and inhibitory activity at EAAT2 and EAAT3, and with L-CBG-I (weak substrate activity at all three transporters) and L-CBG-III (weak inhibitor at all three subtypes) [1]. The stereochemical configuration of the cyclobutyl ring directly dictates the transporter subtype interaction profile, demonstrating that even stereoisomers of the same cyclobutylglycine scaffold yield quantitatively distinct pharmacological outcomes [1].

Excitatory amino acid transporters EAAT pharmacology Subtype selectivity

Stereoselective Chemoenzymatic Synthesis of Cyclobutylglycine Stereoisomers with High Enantiomeric Excess vs. Non-Stereoselective Routes

The four stereoisomers of L-2-(2-carboxycyclobutyl)glycine (L-CBG-I through L-CBG-IV) were synthesized in good yield and high enantiomeric excess using a chemoenzymatic approach employing aspartate aminotransferase (AAT) and branched chain aminotransferase (BCAT) from Escherichia coli [1]. This enzymatic stereoselective transamination from the corresponding cis- and trans-2-oxalylcyclobutanecarboxylic acid precursors enabled the preparation of all four individual stereoisomers with high stereochemical purity [1]. In contrast, non-stereoselective chemical synthetic routes to cyclobutylglycine derivatives typically produce racemic or diastereomeric mixtures requiring subsequent chiral resolution steps that reduce overall yield and increase process complexity [1].

Chemoenzymatic synthesis Stereoselective amino acid synthesis Aspartate aminotransferase

In Vivo Antiviral Potency of Cyclobutylalanine-Containing Protease Inhibitors vs. Non-Cyclobutyl P1 Analogs in SARS-CoV-2 Mᵖʳᵒ Inhibitors

In a systematic study of boceprevir-based SARS-CoV-2 main protease (Mᵖʳᵒ) inhibitors, the P1 β-cyclobutylalanyl moiety (a cyclobutylglycine analog with β-methyl substitution) contributed to potent in vitro inhibition and, when combined with a P4 N-terminal carbamate, yielded high antiviral potency with EC₅₀ values around 1 μM against three SARS-CoV-2 variants [1]. Replacement of the P1 site with a β-(S-2-oxopyrrolidin-3-yl)-alanyl (opal) residue and the warhead with an aldehyde led to high in vitro potency but different in cellulo performance [1]. Crystal structures confirmed that the P1 cyclobutyl-containing residue forms strong hydrophobic interactions with the Mᵖʳᵒ active site, providing a structural rationale for the observed potency [1].

SARS-CoV-2 main protease Antiviral drug design Boceprevir derivatives

Differential Conformational Constraints of Cyclobutyl vs. Cyclopropyl Cα,α-Dialkylated Glycines in Peptide Backbone Pre-Organization

Comparative conformational analysis across the 1-aminocycloalkane-1-carboxylic acid (Acnc) series (n = 3, 4, 5-8) reveals that the four-membered Ac4c (cyclobutylglycine core) occupies a distinct conformational niche between the highly strained three-membered Ac3c and the more flexible larger-ring Acnc residues (n ≥ 5) [1]. The Ac4c residue exhibits effective β-turn and helix-forming propensity with a τ(N-Cα-C') bond angle (111.5°) that is intermediate between Ac3c (smaller ring, greater angular strain) and Ac5c/Ac6c (larger rings, less angular deviation from tetrahedral geometry) [1]. This intermediate constraint profile is not achievable with either smaller or larger cycloalkylglycine building blocks, making Boc-L-cyclobutylglycine uniquely suited for applications requiring a specific degree of backbone pre-organization without excessive ring strain-induced instability [1].

1-Aminocycloalkane-1-carboxylic acids Acnc series Peptide conformational restriction

Validated Application Scenarios for Boc-L-cyclobutylglycine Based on Quantitative Evidence


Design of Conformationally Constrained Peptidomimetics Requiring β-Turn or Helical Folding

Boc-L-cyclobutylglycine is ideally suited as a building block for peptidomimetic design where predictable β-turn or 3₁₀-/α-helical induction is required. The Ac4c residue core has been crystallographically demonstrated to adopt β-turn and helical conformations in model homo-oligopeptides up to the dodecamer level, as confirmed by X-ray diffraction of Z-(Ac4c)₃-OtBu, Z-(Ac4c)₄-OtBu, and mixed Ala/Ac4c tripeptides [1]. The expanded τ(N-Cα-C') bond angle (111.5° vs. 109.5° tetrahedral) provides a structural signature that distinguishes this building block from unconstrained Aib or other Acnc residues, enabling precise control over backbone pre-organization [1]. This scenario is directly supported by the conformational evidence in Section 3, Evidence Items 1 and 2.

Development of EAAT Subtype-Selective Pharmacological Probes or Therapeutics

Peptides and peptidomimetics incorporating L-cyclobutylglycine or its derivatives may be designed to achieve EAAT subtype selectivity, as demonstrated by the 20-30-fold preference of L-CBG-IV for EAAT2/3 over EAAT1 in the FLIPR membrane potential assay [2]. This stereochemically tunable EAAT pharmacology is inaccessible with unconstrained linear amino acids and highlights the value of the cyclobutyl scaffold for developing neurological tool compounds or therapeutic leads with reduced off-target effects at glutamate transporters [2]. Researchers seeking EAAT2/3-selective ligands should prioritize the cis-stereochemical configuration of the cyclobutylglycine core, as the trans-stereoisomers exhibit markedly different pharmacological profiles [2]. This scenario is directly supported by the evidence in Section 3, Evidence Item 3.

Synthesis of P1-Position Protease Inhibitors for Antiviral Drug Discovery Programs

Boc-L-cyclobutylglycine serves as a protected precursor for the synthesis of cyclobutylalanine- and cyclobutylglycine-containing protease inhibitors. The β-cyclobutylalanyl P1 moiety in boceprevir-derived SARS-CoV-2 Mᵖʳᵒ inhibitors has been validated to confer strong hydrophobic interactions with the protease active site (confirmed by X-ray crystallography) and contributes to antiviral EC₅₀ values around 1 μM against three SARS-CoV-2 variants when optimally combined with appropriate P4 capping groups [3]. This establishes the pharmacophoric value of the cyclobutyl group in antiviral protease inhibitor scaffolds and supports the use of Boc-L-cyclobutylglycine in medicinal chemistry programs targeting viral proteases [3]. This scenario is directly supported by the evidence in Section 3, Evidence Item 5.

Stereochemically Pure Solid-Phase Peptide Synthesis Requiring Orthogonal Boc Protection

Boc-L-cyclobutylglycine is procured for solid-phase peptide synthesis (SPPS) applications requiring orthogonal Boc-protection strategy (e.g., when Fmoc is incompatible with other synthetic steps or when Boc/Bzl protection is preferred for acid-labile sequences). The compound is commercially available as a single (S)-enantiomer, enabling direct incorporation into peptide chains without additional chiral resolution steps [4]. This is particularly valuable given that chemoenzymatic synthesis of cyclobutylglycine stereoisomers has been demonstrated to achieve high enantiomeric excess using AAT and BCAT enzymes, validating that stereochemically pure material is synthetically accessible for this scaffold [2]. This scenario is directly supported by the evidence in Section 3, Evidence Item 4.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Boc-L-cyclobutylglycine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.